molecular formula C16H19NO3Si B13128486 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

Cat. No.: B13128486
M. Wt: 301.41 g/mol
InChI Key: AUQWICMZFKFSCG-UHFFFAOYSA-N
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Description

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one is a synthetic organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core substituted with methoxy, methyl, and trimethylsilyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the furoquinoline core, followed by the introduction of the methoxy, methyl, and trimethylsilyl groups. Common reagents used in these reactions include methoxy reagents, methylating agents, and trimethylsilyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy, methyl, and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, with a focus on developing new drugs and treatments.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one can be compared with other similar compounds, such as:

    7-Methoxy-6-methylfuro[2,3-b]quinoline: This compound shares a similar furoquinoline core but differs in the position and type of substituents.

    7-Methoxy-6-prenylfuro[2,3-b]quinoline: Another related compound with a prenyl group instead of the trimethylsilyl group.

    6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine: This compound has a similar trimethylsilyl group but differs in the core structure and other substituents.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO3Si

Molecular Weight

301.41 g/mol

IUPAC Name

6-methoxy-9-methyl-2-trimethylsilylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO3Si/c1-17-13-7-6-10(19-2)8-11(13)15(18)12-9-14(20-16(12)17)21(3,4)5/h6-9H,1-5H3

InChI Key

AUQWICMZFKFSCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC(=C3)[Si](C)(C)C

Origin of Product

United States

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